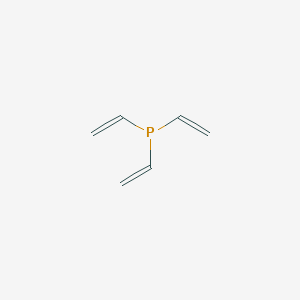

Trivinylphosphine

描述

属性

IUPAC Name |

tris(ethenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9P/c1-4-7(5-2)6-3/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHUWVSXUOMDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190897 | |

| Record name | Trivinylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-01-8 | |

| Record name | Trivinylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trivinylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trivinylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trivinylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Standard Procedure and Conditions

In a typical protocol, PCl3 (0.33 mol) is dissolved in dry THF under nitrogen atmosphere and cooled to −78°C. A 1 M solution of VMB (1 mol) is added dropwise over 2 hours, maintaining the temperature below −70°C to avoid premature quenching. After complete addition, the reaction is stirred for 3 hours, then quenched with cold ammonium chloride solution (4 M). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields this compound as a colorless liquid, with typical yields of 68–75%.

Critical Parameters :

-

Temperature : Exothermic side reactions (e.g., oligomerization of vinyl groups) dominate above −50°C.

-

Solvent Purity : THF must contain <30 ppm water to prevent PCl3 hydrolysis.

-

Stoichiometry : A 3:1 molar ratio of VMB:PCl3 is essential for complete substitution.

Mechanistic Analysis

The reaction proceeds through sequential nucleophilic substitutions:

Density functional theory (DFT) calculations reveal an activation energy () of 17.3 kcal/mol for the final substitution step, with the transition state involving partial charge transfer from magnesium to phosphorus.

Catalytic Reductive Methods

Recent advances focus on converting this compound oxide (TVPO) to PV3 through phosphorus(V)-to-phosphorus(III) reduction. This two-step approach first synthesizes TVPO, then employs borate-assisted electrochemical reduction.

TVPO Synthesis

TVPO is prepared via:

Reaction in THF at −78°C achieves 95.8% yield, with purity >99.8% after recrystallization.

Electrochemical Reduction

Using tris(4-methoxyphenyl) borate as a Lewis acid mediator, TVPO undergoes direct two-electron reduction at −1.2 V vs. Ag/AgCl:

Cyclic voltammetry shows a quasi-reversible wave (), indicating stable radical anion intermediates.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Borate Concentration | 0.1 M | Maximizes current efficiency |

| Solvent | 60% DMF/40% MeCN | Prevents passivation |

| Temperature | 25°C | Balances kinetics/stability |

Industrial-Scale Production

A patent-pending continuous flow method enhances scalability:

-

Mixing Zone : PCl3 and VMB are combined in a microchannel reactor (τ = 2 s) at −30°C.

-

Quenching Stage : Reaction stream meets aqueous NH4Cl in a high-shear mixer.

-

Separation : In-line centrifugal separation extracts PV3 with <5% solvent carryover.

This system achieves 92% yield at 50 kg/day throughput, reducing byproduct formation compared to batch processes.

Emerging Methodologies

化学反应分析

Types of Reactions: Trivinylphosphine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions involving this compound are less common but can be achieved using strong reducing agents.

Substitution: this compound can participate in substitution reactions where the vinyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild conditions.

Reduction: Strong reducing agents such as lithium aluminum hydride.

Substitution: Various electrophiles under controlled conditions.

Major Products:

Oxidation: this compound oxide.

Reduction: Reduced phosphorus compounds.

Substitution: Substituted phosphine derivatives.

科学研究应用

Trivinylphosphine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of flame retardants, antioxidants, and polymer additives.

作用机制

The mechanism of action of trivinylphosphine involves its ability to act as a nucleophile, forming bonds with electrophilic centers. This reactivity is primarily due to the presence of the phosphorus atom, which can donate electron density to form stable intermediates. The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

Key Research Findings

生物活性

Trivinylphosphine (TVP) is a phosphine derivative that has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its three vinyl groups attached to a phosphorus atom. This unique structure allows it to interact with various biological molecules, potentially influencing cellular processes.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that phosphine compounds can induce apoptosis in cancer cells through various mechanisms, including mitochondrial targeting and modulation of redox states.

- Mechanism of Action : this compound may exert its effects by disrupting mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in tumor cells. This mechanism is similar to that observed with other phosphine compounds like triphenylphosphine (TPP), which has been extensively studied for its mitochondria-targeting capabilities .

- Case Study : A study demonstrated that TPP-modified compounds showed enhanced cytotoxicity against cancer cell lines, suggesting that this compound could have similar effects due to structural similarities .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Phosphine complexes have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β.

- Research Findings : In vitro studies have indicated that this compound complexes can reduce the secretion of these cytokines in activated macrophage-like cells, providing a basis for their potential use in treating inflammatory diseases .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial targeting | |

| Anti-inflammatory | Inhibits TNF-α and IL-1β secretion |

Synthesis and Derivatives

The synthesis of this compound involves the reaction of phosphorus trichloride with vinyl magnesium bromide or similar reagents. The resulting compound can be further modified to enhance its biological activity.

- Derivatives : Modifications can include the introduction of various functional groups on the vinyl moieties, potentially increasing solubility and bioavailability.

Future Directions in Research

The biological activity of this compound presents numerous avenues for future research:

- Mitochondrial Targeting : Further exploration into how this compound can be used as a carrier for targeted drug delivery to mitochondria.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents to enhance anticancer effects while minimizing side effects.

- Mechanistic Studies : Detailed studies on the mechanisms underlying its anti-inflammatory and anticancer activities could pave the way for new therapeutic applications.

常见问题

Q. What are the established synthetic routes for trivinylphosphine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or elimination reactions. A common method involves the reaction of tris(2-chloroethyl)phosphine with a strong base (e.g., NaH) under inert conditions to eliminate HCl and form vinyl groups. Key variables include temperature (80–120°C), solvent polarity (THF or DMF), and stoichiometry of the base. Yield optimization requires careful control of moisture and oxygen, as phosphines are highly sensitive to oxidation . Characterization via NMR and GC-MS is critical to confirm purity and monitor byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : , , and NMR are essential for structural elucidation. For example, NMR chemical shifts for this compound typically range between −20 to −30 ppm, distinct from oxidized byproducts like this compound oxide (+30 ppm) .

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., P–C = 1.78–1.80 Å) and confirms stereochemistry. Orthorhombic crystal systems (space group Pnma) are commonly observed .

- IR Spectroscopy : Identifies P–C and vinyl C=C stretching vibrations (~1,600 cm).

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is pyrophoric and moisture-sensitive. Key precautions include:

- Use of gloveboxes or Schlenk lines under nitrogen/argon atmospheres.

- Avoidance of protic solvents or oxidizing agents.

- Storage in sealed, flame-resistant containers at −20°C. Emergency procedures for spills involve inert gas purging and neutralization with dilute HO .

Advanced Research Questions

Q. How do computational methods like DFT explain the polymerization reactivity of this compound oxide?

Density Functional Theory (DFT) at the M06-2X/6-311++G** level reveals that the pseudo-Michael addition mechanism dominates polymerization. The nucleophilic attack of piperazine on this compound oxide’s vinyl groups proceeds via a low-energy transition state (ΔG ≈ 15 kcal/mol). Solvent effects (e.g., THF) stabilize intermediates through polarizable continuum models (PCM), aligning with experimental yields >90% .

Q. What experimental and computational strategies resolve contradictions in stereochemical outcomes of this compound reactions?

Discrepancies in stereoselectivity (e.g., cis vs. trans adducts) arise from competing pathways. Strategies include:

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., cis), while prolonged heating shifts equilibrium to thermodynamically stable trans isomers.

- DFT-Guided Optimization : Comparing calculated activation barriers (ΔG) for competing pathways identifies optimal catalysts (e.g., Grignard reagents) and solvents .

- In Situ Monitoring : Real-time NMR tracks intermediate species to validate computational predictions .

Q. How can reaction conditions be tuned to suppress side reactions during this compound functionalization?

Common side reactions include oxidation and oligomerization. Mitigation approaches:

- Additive Screening : Radical inhibitors (e.g., BHT) prevent vinyl group polymerization.

- Solvent Selection : Non-polar solvents (e.g., hexane) reduce polarity-driven side reactions.

- Catalyst Design : Copper(I) salts enhance regioselectivity in conjugate additions by stabilizing transition states .

Methodological Recommendations

- Synthesis Reproducibility : Document inert atmosphere protocols rigorously (e.g., glovebox O levels <1 ppm) .

- Data Validation : Cross-reference DFT predictions (e.g., Gaussian 09) with experimental kinetics to resolve mechanistic ambiguities .

- Safety Compliance : Align handling procedures with OSHA guidelines and REACH registration requirements for novel phosphines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。